N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
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Overview
Description
N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of phenyl, oxadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the 2,3-dimethylphenoxy derivative. This intermediate is then reacted with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a thiophene carboxamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various amine derivatives .
Scientific Research Applications
N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-{(2,3-DIMETHYLPHENOXY)METHYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)THIO]-1-THIOPHEN-2-YLETHANONE
- 4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE
Uniqueness
N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-[5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-14-5-3-6-18(15(14)2)27-13-20-24-21(25-28-20)16-8-10-17(11-9-16)23-22(26)19-7-4-12-29-19/h3-12H,13H2,1-2H3,(H,23,26) |
InChI Key |
TUBFQRQKDOYGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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